molecular formula C14H13FN2O B2746780 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide CAS No. 954572-41-9

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide

Cat. No. B2746780
CAS RN: 954572-41-9
M. Wt: 244.269
InChI Key: PCPMDOZKHIZXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide (2-FAPA) is a fluorinated amide that has been studied extensively in recent years due to its potential applications in scientific research. It has been used in a variety of experiments, ranging from cell culture studies to drug design, as well as in the development of new therapeutic agents.

Scientific Research Applications

Chemoselective Synthesis and Applications in Drug Development

Research by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This study highlights a process optimization using immobilized lipase, showcasing a methodological approach relevant to synthesizing structurally similar compounds like "2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide" (Magadum & Yadav, 2018).

Environmental Degradation and Detoxification

Park and Oh (2020) investigated the degradation and detoxification potential of acetaminophen and its derivatives using a specific bacterial strain. This research is pertinent to understanding the environmental fate and treatment of pharmaceutical compounds, providing insights into methods that could potentially apply to the degradation of "this compound" and related substances (Park & Oh, 2020).

Advanced Materials for Catalytic Applications

Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for boosting the degradation of acetaminophen. This study underscores the utility of advanced materials in catalyzing the degradation of organic pollutants, which could be extrapolated to the degradation or transformation of "this compound" in environmental or synthetic contexts (Qi et al., 2020).

Photocatalytic Degradation Studies

Tao et al. (2015) discussed the enhanced photoactivity of graphene/titanium dioxide nanotubes for the removal of acetaminophen, indicating the potential for similar photocatalytic approaches to degrade or modify "this compound" and improve environmental remediation techniques (Tao et al., 2015).

properties

IUPAC Name

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-3-1-2-4-13(12)17-14(18)9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPMDOZKHIZXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.